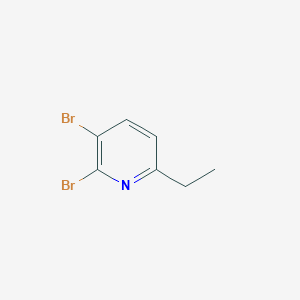

2,3-Dibromo-6-ethylpyridine

説明

An Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental to numerous areas of chemical research and industry. Their utility stems from a unique combination of properties: the nitrogen atom imparts basicity and the ability to act as a ligand for metal catalysts, while the aromatic ring can be functionalized at various positions. This versatility allows for the fine-tuning of electronic and steric properties, making pyridine derivatives indispensable in medicinal chemistry, materials science, and catalysis. researchgate.netnih.gov

In drug discovery, the pyridine ring is a common feature in a multitude of bioactive molecules, where it can engage in crucial hydrogen bonding interactions with biological targets. researchgate.net The development of novel synthetic methodologies to access functionalized pyridines remains an active area of research, aiming to provide efficient routes to new chemical entities with enhanced therapeutic potential. nih.govchemrxiv.org

Strategic Importance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates

The introduction of multiple halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a highly versatile intermediate. Polyhalogenated pyridines, such as 2,3-Dibromo-6-ethylpyridine, are prized for their ability to undergo selective functionalization through a variety of cross-coupling reactions. nih.govthieme-connect.com The differential reactivity of the halogen atoms, often dependent on their position on the ring and the reaction conditions, allows for a stepwise and controlled introduction of different substituents. nih.gov

For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely employed to form new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine core. thieme-connect.comnih.gov This regioselective functionalization is a powerful tool for the construction of complex molecules with precisely defined three-dimensional structures. The presence of multiple halogens offers multiple handles for sequential modifications, enabling the synthesis of a diverse library of compounds from a single polyhalogenated precursor. wuxibiology.com

Scope and Research Imperatives for this compound within Chemical Sciences

While specific research on this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the well-established chemistry of its analogues and the broader class of polyhalogenated pyridines. The primary research imperative for a compound like this compound lies in its potential as a key building block for the synthesis of novel organic molecules with tailored properties.

The two bromine atoms at the 2- and 3-positions, combined with the ethyl group at the 6-position, offer a unique pattern of substitution that can direct the regioselectivity of subsequent reactions. For example, the bromine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions due to its position alpha to the ring nitrogen. nih.gov This inherent reactivity difference can be exploited to selectively functionalize one position over the other.

The ethyl group, while seemingly simple, can influence the compound's physical properties, such as solubility, and can also have steric implications for reactions occurring at the adjacent positions. Research efforts involving this compound would likely focus on its use in the synthesis of new pharmaceutical leads, agrochemicals, or functional materials where the specific substitution pattern is required to achieve the desired biological activity or material property. The development of efficient and selective methods to synthesize and functionalize this compound would be a key enabler for its broader application in these fields.

Structure

3D Structure

特性

分子式 |

C7H7Br2N |

|---|---|

分子量 |

264.94 g/mol |

IUPAC名 |

2,3-dibromo-6-ethylpyridine |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 |

InChIキー |

VKMSJONXQOMCRE-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC(=C(C=C1)Br)Br |

製品の起源 |

United States |

Synthetic Methodologies for 2,3 Dibromo 6 Ethylpyridine

De Novo Synthesis Approaches

De novo synthesis involves assembling the pyridine (B92270) ring from acyclic precursors, allowing for the strategic introduction of substituents.

This strategy begins with a pre-formed 6-ethylpyridine ring and introduces the two bromine atoms through halogenation reactions.

The direct bromination of 6-ethylpyridine presents significant regiochemical challenges. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org Electrophilic attack on the unsubstituted pyridine ring typically requires harsh conditions, such as the use of oleum (B3057394) (fuming sulfuric acid), and generally directs incoming electrophiles to the 3- and 5-positions. abertay.ac.uk

The presence of an ethyl group at the 6-position complicates this further. The ethyl group is an electron-donating group, which activates the ring and directs electrophiles to the ortho (5-position) and para (3-position) positions relative to itself. The interplay between the deactivating and meta-directing effect of the ring nitrogen and the activating ortho, para-directing effect of the ethyl group makes the selective synthesis of the 2,3-dibromo isomer difficult. Direct bromination is likely to yield a mixture of isomers, including 3-bromo- (B131339) and 3,5-dibromo-6-ethylpyridine, rather than the desired 2,3-disubstituted product.

N-Bromosuccinimide (NBS) is a versatile brominating agent that can participate in either free-radical substitution on alkyl side chains or electrophilic substitution on aromatic rings. researchgate.net The reaction pathway is highly dependent on the conditions employed. For the desired ring bromination of a 6-ethylpyridine precursor, conditions must be chosen to favor electrophilic attack over side-chain bromination.

Typically, free-radical reactions are promoted by radical initiators (like AIBN or benzoyl peroxide) and non-polar solvents, leading to bromination of the ethyl group. researchgate.netcdnsciencepub.com To achieve nuclear bromination, these initiators are avoided. The use of polar solvents or the addition of an acid catalyst can promote electrophilic ring substitution. researchgate.netresearchgate.net For instance, studies on substituted methylpyridines have shown that NBS in the presence of perchloric acid can lead exclusively to ring dibromination. researchgate.netresearchgate.net However, even under these conditions, competition between ring and side-chain bromination can occur, and the regioselectivity on the ring remains a critical challenge. researchgate.netoup.com

Table 1: Representative Conditions for Bromination of Alkylpyridine Substrates

| Precursor Type | Reagent(s) | Condition(s) | Predominant Product Type | Citation(s) |

|---|---|---|---|---|

| 2-Acetamido-6-methylpyridine | NBS, Benzoyl Peroxide | CCl₄, Reflux, Light | Side-Chain Bromination | researchgate.net |

| 2-Acetamido-6-methylpyridine | NBS, Perchloric Acid | CCl₄, Reflux, Light | Ring Dibromination | researchgate.net |

| 4-Ethylpyridine | NBS (2 equiv.), Benzoyl Peroxide | CCl₄, Reflux | Side-Chain Dibromination | cdnsciencepub.comsci-hub.se |

| 2,6-Lutidine | NBS | Acetonitrile, Reflux | Side-Chain Monobromination | researchgate.net |

A hypothetical de novo approach could provide better control over the substitution pattern by building the ring from precursors that already contain the required functionalities or their precursors. One such conceptual pathway could be a variation of the Bohlmann-Rahtz pyridine synthesis. This synthesis involves the condensation of an enamine with a functionalized α,β-unsaturated carbonyl compound.

For the synthesis of 2,3-Dibromo-6-ethylpyridine, one could hypothetically start with a β-ketoester bearing the ethyl group, such as ethyl 3-oxopentanoate. Conversion of this starting material to an enamine, for example by reaction with pyrrolidine, would provide one key fragment. The second fragment could be a highly functionalized three-carbon unit, such as a dibrominated α,β-unsaturated ketone or aldehyde. The controlled condensation of these two fragments, followed by cyclization and aromatization (often with the elimination of water and the amine), could theoretically construct the desired this compound core. This method, while not explicitly reported for this specific target, offers a plausible retrosynthetic pathway to achieve the precise arrangement of substituents that is difficult to obtain via direct substitution.

Functional Group Interconversion and Derivatization from Related Halopyridines

This approach starts with a pyridine ring that is already halogenated and modifies the functional groups to arrive at the target compound.

A practical route to this compound is through the modification of other appropriately substituted pyridines. One effective method is the Sandmeyer reaction, which converts an amino group into a bromine atom via a diazonium salt intermediate. A plausible precursor for this route would be 2-amino-3-bromo-6-ethylpyridine. The synthesis would proceed by diazotization of the amino group using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid like hydrobromic acid at low temperatures. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield this compound. A nearly identical procedure has been successfully used to synthesize 2,3-dibromo-5-methylpyridine (B1296319) from 2-amino-3-bromo-5-methylpyridine (B30763) in high yield. chemicalbook.com

Another functional group interconversion strategy is halogen exchange (Finkelstein-type reaction). This would involve starting with a precursor like 2,3-dichloro-6-ethylpyridine. The conversion to the dibromo analogue can be achieved by heating the dichloropyridine with a bromide source. google.com Common reagents for this transformation include concentrated hydrobromic acid or a mixture of sodium bromide and an acid, often requiring elevated temperatures and long reaction times to drive the equilibrium toward the more stable C-Br bonds. google.comguidechem.com This method has been reported for the synthesis of 2,6-dibromopyridine (B144722) from 2,6-dichloropyridine. google.comguidechem.com

Table 2: Comparison of Functional Group Interconversion Strategies

| Method | Typical Precursor | Key Reagents | Advantages | Disadvantages | Citation(s) |

|---|

An in-depth examination of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. The methodologies for constructing this specific polysubstituted pyridine can be broadly categorized into the introduction of the ethyl group onto a pre-existing dibromopyridine core and the selective manipulation of the bromine atoms on the pyridine ring.

1

1 Silyl-Mediated Halogen Displacement Techniques

Silyl-mediated halogen displacement represents a potent technique for the interconversion of halogens on heterocyclic rings, including pyridines. epfl.chresearchgate.net This method typically involves heating a halopyridine with a silyl (B83357) halide, such as bromotrimethylsilane (B50905) (TMSBr) or in-situ generated iodotrimethylsilane. researchgate.net The underlying mechanism is believed to proceed through the formation of an N-trimethylsilylpyridinium salt. This intermediate activates the pyridine ring, rendering the halogen-bearing carbon atoms more susceptible to nucleophilic attack by a halide ion. researchgate.net

For instance, heating 2-chloropyridine (B119429) with TMSBr can convert it to 2-bromopyridine. researchgate.netresearchgate.net The reaction's regioselectivity has been observed in dihalopyridines; for example, 2,3-dichloropyridine (B146566) undergoes halogen exchange exclusively at the 2-position. researchgate.net While not explicitly documented for the direct synthesis of this compound, this principle could theoretically be applied to a corresponding chloro- or iodo-substituted precursor. The reaction's efficacy is dependent on the halogen's position, with 3- and 4-halopyridines often showing inertness compared to their 2-halo counterparts. researchgate.net

2 Introduction of the Ethyl Moiety onto Dibromopyridine Scaffolds

A primary approach to the synthesis of this compound involves introducing the ethyl group onto a 2,3-dibromopyridine (B49186) framework. This can be accomplished through classical alkylation strategies or modern cross-coupling reactions.

1 Alkylation Strategies for Carbon-Carbon Bond Formation

Direct alkylation of a dibromopyridine can be challenging due to the electron-deficient nature of the pyridine ring. However, functionalization can be achieved through organometallic intermediates. One such strategy is a Chichibabin-type reaction, where a halo-azaarene is activated, for example with bis(trichloromethyl)carbonate (BTC) and 4-dimethylaminopyridine (B28879) (DMAP), to form an azaarenium salt. This activated intermediate can then react with a Grignard reagent, such as ethylmagnesium bromide, to achieve alkylation. bohrium.com

Alternatively, a bromine atom on the 2,3-dibromopyridine can first undergo a halogen-metal exchange, for instance with n-butyllithium, to create a lithiated pyridine species. This potent nucleophile can then be quenched with an electrophilic source of the ethyl group, such as ethyl iodide, to form the desired C-C bond. rsc.orgnih.gov The success of this approach is highly dependent on the regioselectivity of the initial lithiation step.

2 Cross-Coupling Methods (e.g., Suzuki-Miyaura coupling with ethyl-containing partners)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for this transformation. libretexts.orgnih.gov This reaction involves the coupling of an organoboron compound, such as an ethylboronic acid or its ester, with an organohalide, like 2,3-dibromopyridine, in the presence of a palladium catalyst and a base. libretexts.org

The regioselectivity of the Suzuki-Miyaura reaction on dihalopyridines is a critical consideration. For substrates like 2,4-dibromopyridine, coupling typically occurs preferentially at the more electrophilic C2-position. researchgate.net In the case of 2,3-dibromopyridine, selective coupling at one of the bromine atoms can be achieved, allowing for the introduction of an ethyl group while leaving the second bromine available for further functionalization. uni-rostock.dethieme-connect.de The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | nih.gov |

| Pd(OAc)₂ | P(o-tol)₃ | CuI | DMA | Not Specified | nih.gov |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene (B28343) | 25 | researchgate.net |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | THF | 80 | sci-hub.se |

This table presents a summary of typical conditions and is not exhaustive.

Directed Halogenation Strategies of 6-Ethylpyridine Precursors

3 Selective Functionalization of Existing Bromine Atoms

When starting with a dibrominated pyridine, the selective reaction of one bromine atom over the other is a key synthetic challenge. Both organometallic and palladium-catalyzed methods have been developed to control this regioselectivity.

1 Organometallic Approaches (e.g., Grignard Reagents, Lithium-Halogen Exchange)

Lithium-halogen exchange is a widely used method for the selective functionalization of dihalopyridines. nih.gov The reaction of 2,3-dibromopyridine with an organolithium reagent, like n-butyllithium (n-BuLi), can lead to the formation of either 2-lithio-3-bromopyridine or 3-lithio-2-bromopyridine. The outcome is highly sensitive to reaction conditions such as solvent and temperature. rsc.org For example, using n-BuLi in THF often results in isomerization, while using toluene as a non-coordinating solvent can favor the kinetically formed 2-lithio intermediate. rsc.org A significant advancement is the use of the (trimethylsilyl)methyllithium-lithium dimethylaminoethanol (B1669961) (TMSCH₂Li–LiDMAE) reagent, which allows for the clean and selective C-2 lithiation of 2,3-dibromopyridine at a non-cryogenic temperature of 0 °C. rsc.orgnih.gov

Table 2: Effect of Lithiating Agent and Conditions on the Lithiation of 2,3-Dibromopyridine

| Entry | Lithiating Agent | Solvent | Temp (°C) | Time (min) | Product Ratio (2-substituted:3-substituted) | Reference |

| 1 | n-BuLi | Toluene | -78 | 15 | 85:15 | rsc.org |

| 2 | n-BuLi | Toluene | 0 | 15 | 60:40 | rsc.org |

| 3 | TMSCH₂Li | Toluene | 0 | 15 | 80:20 | rsc.org |

| 4 | TMSCH₂Li-LiDMAE | Toluene | 0 | 15 | >99:<1 | rsc.org |

Product ratios were determined after quenching the lithiated intermediate with an electrophile. This data is adapted from a study on 2,3-dibromopyridine. rsc.org

Similarly, bromine-magnesium exchange using Grignard reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) is another effective strategy. acs.org However, with dibromopyridines, achieving high regioselectivity can be problematic, often yielding mixtures of regioisomeric Grignard reagents. acs.org The steric bulk of the Grignard reagent can influence the site of the exchange. acs.orgresearchgate.net

2 Palladium-Catalyzed Cross-Coupling for Selective C-X Bond Modification (X=Br)

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the selective modification of C-Br bonds. uni-rostock.de The difference in the electronic environment of the C2 and C3 positions in 2,3-dibromopyridine allows for regioselective reactions. The oxidative addition of the palladium(0) catalyst is often faster at the more electron-deficient C2-Br bond. nih.govacs.org

This selectivity is exploited in reactions like the Suzuki-Miyaura researchgate.net and Heck couplings. researchgate.net For instance, double Heck cross-coupling reactions of 2,3-dibromopyridine with various alkenes have been shown to proceed, affording di(alkenyl)pyridines. researchgate.net By carefully controlling the stoichiometry of the coupling partners and the reaction conditions, it is possible to achieve a mono-functionalization, where one bromine atom reacts preferentially, leaving the other intact for subsequent synthetic steps. This stepwise functionalization is a cornerstone of building complex, unsymmetrically substituted pyridine derivatives. uni-rostock.de

Green Chemistry and Sustainable Synthesis of this compound

In the pursuit of more environmentally friendly chemical processes, the principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, a hypothetical pathway is considered, starting from the commercially available precursor, 2-Amino-6-ethylpyridine. This proposed route involves two key steps: regioselective bromination and a subsequent Sandmeyer reaction.

Catalyst-Free and Environmentally Benign Protocols

A truly catalyst-free and entirely benign protocol for the synthesis of this compound is not yet established in the literature. However, by analyzing the proposed synthetic steps, we can identify areas where green chemistry principles could be applied to minimize environmental impact.

The proposed synthesis begins with the bromination of 2-Amino-6-ethylpyridine. Traditional methods for the bromination of aminopyridines often involve the use of elemental bromine in a solvent. While effective, this approach utilizes a hazardous reagent and can generate hydrogen bromide as a byproduct. A greener alternative could involve the use of N-bromosuccinimide (NBS) as a brominating agent, which is easier to handle and often leads to cleaner reactions with higher selectivity. uaeu.ac.ae Some bromination reactions using NBS can proceed under catalyst-free conditions, although this is highly substrate-dependent. uaeu.ac.ae

The second step in the proposed synthesis is a Sandmeyer reaction to convert the amino group of the intermediate, 2-Amino-3-bromo-6-ethylpyridine, into a bromo group. The classic Sandmeyer reaction involves the diazotization of an amino group with a nitrite salt in the presence of a strong acid, followed by treatment with a copper(I) halide. wikipedia.org This reaction, while not strictly catalyst-free as it requires a stoichiometric amount of copper salt, is a well-established method for the introduction of halides onto an aromatic ring. wikipedia.orgorgsyn.orggoogle.com

Efforts to make Sandmeyer-type reactions more environmentally benign are ongoing. These include the development of methods that use catalytic amounts of copper or alternative, less toxic metal catalysts. Furthermore, the use of more environmentally friendly solvents is a key consideration.

Proposed Synthetic Pathway for this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Bromination | 2-Amino-6-ethylpyridine, N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature |

| 2 | Sandmeyer Reaction | 2-Amino-3-bromo-6-ethylpyridine, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide, 0-5 °C |

Atom Economy and Waste Minimization in Preparation Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

In the proposed synthesis of this compound, the atom economy of each step can be analyzed.

Step 1: Bromination of 2-Amino-6-ethylpyridine

The reaction with NBS for bromination is generally considered to have a better atom economy compared to using elemental bromine, as the succinimide (B58015) byproduct is the main waste product.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction itself has a relatively poor atom economy. The formation of the diazonium salt from the aminopyridine, sodium nitrite, and two equivalents of hydrobromic acid generates water and sodium bromide as byproducts. The subsequent reaction with copper(I) bromide to yield the final product and nitrogen gas also involves the copper salt, which needs to be managed in the waste stream.

Waste Minimization

The primary sources of waste in this proposed synthesis are:

Solvents: Acetonitrile and water are the main solvents. Recycling of solvents where possible is a key strategy for waste minimization.

Byproducts: Succinimide from the bromination step and inorganic salts (sodium bromide, copper salts) from the Sandmeyer reaction constitute the main solid waste.

Acidic and Basic Quenching Solutions: Neutralization steps will generate salt solutions that require proper disposal.

To minimize waste, the optimization of reaction conditions to achieve high yields and selectivity is crucial. This reduces the formation of side products and simplifies purification, thereby lessening the need for extensive chromatography, which consumes large volumes of solvent. The development of methods to recycle the copper catalyst from the Sandmeyer reaction would significantly improve the green credentials of this pathway.

Reactivity and Transformational Chemistry of 2,3 Dibromo 6 Ethylpyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) nucleus is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The presence of two bromine atoms further influences this reactivity, creating a platform for selective modifications.

Electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which is often protonated or coordinated to the electrophile's catalyst under reaction conditions. researchgate.net When such reactions do occur, they typically favor the C3 and C5 (β) positions. researchgate.netabertay.ac.uk For 2,3-Dibromo-6-ethylpyridine, the C3 position is already substituted. The C5 position remains the most likely site for any potential electrophilic attack, influenced by the directing effects of the existing substituents.

Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the C2, C4, and C6 (α and γ) positions. abertay.ac.uk In this compound, the bromine atom at the C2 position is a primary site for potential nucleophilic substitution. Furthermore, the pyridine core can be activated towards substitution by forming N-oxides, which alters the electronic distribution and reactivity of the ring. abertay.ac.uk

The two bromine atoms on the pyridine ring can be selectively replaced using various organometallic strategies. One common method is halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophile. In dihalopyridines, the bromine atom at an α-position (like C2) is generally more acidic and kinetically favored for lithiation over a β-position (like C3). This differential reactivity allows for the selective functionalization at the C2 position.

While specific studies on this compound are not prevalent, research on the closely related 2,3-dibromopyridine (B49186) demonstrates this principle. Reaction with n-BuLi followed by an electrophile leads to substitution primarily at the C2 position. This selectivity provides a reliable pathway to introduce a wide variety of functional groups, effectively replacing one of the bromine atoms while leaving the other intact for subsequent reactions. google.com

Transition Metal-Catalyzed Coupling Reactions

This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. chemblink.com The presence of two bromine atoms at different positions offers the potential for sequential or regioselective coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides using a palladium catalyst and a base, is one of the most powerful and widely used methods for forming C-C bonds. fishersci.esharvard.edu Halogenated pyridines are excellent substrates for this reaction, enabling the synthesis of complex aryl- and heteroaryl-substituted pyridines. chemblink.comresearchgate.net

This compound can be coupled with a diverse range of arylboronic acids and their derivatives (e.g., boronate esters, organotrifluoroborates) to form ethyl-diarylpyridines. vulcanchem.comacs.orgrsc.org The reaction is generally tolerant of a wide variety of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. researchgate.net This tolerance allows for the direct installation of complex aryl moieties onto the pyridine core. Studies on analogous compounds show that these couplings proceed in moderate to good yields, providing a versatile route to biaryl and polyaryl structures. researchgate.netbeilstein-journals.org

The general conditions for a Suzuki-Miyaura coupling of a dibromopyridine are illustrated in the table below, based on findings for analogous substrates.

| Dibromopyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/H2O | 85 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 88 | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | 95 (mono-arylated) | beilstein-journals.org |

A key aspect of the reactivity of this compound in Suzuki-Miyaura coupling is the potential for regioselectivity. In polyhalogenated pyridines, the site of the initial coupling is determined by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step. researchgate.net

Generally, halogens at the α-positions (C2 and C6) of the pyridine ring are significantly more reactive than those at the β-positions (C3 and C5). researchgate.net This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom. Therefore, in this compound, the bromine atom at the C2 position is expected to be substantially more reactive towards palladium-catalyzed coupling than the bromine at the C3 position.

This differential reactivity allows for the selective mono-arylation at the C2 position by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the boronic acid). The remaining bromine atom at the C3 position can then be used for a second, different coupling reaction, providing a pathway to unsymmetrically substituted diarylpyridines. This stepwise functionalization is a powerful strategy in the synthesis of complex molecules. beilstein-journals.org Research on 2,3,5,6-tetrachloropyridine (B1294921) has demonstrated that selective mono- and di-arylation at the more reactive α-positions can be achieved before substitution occurs at the β-positions. researchgate.net

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org In the context of this compound, this reaction allows for the selective introduction of alkyne moieties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Research has shown that the Sonogashira coupling can be performed selectively on dihalogenated pyridines. For instance, in the case of 2,3-dibromopyridine, the reaction can be controlled to occur preferentially at the 2-position. nih.govgelest.com This regioselectivity is attributed to the higher reactivity of the C-Br bond at the C2 position towards oxidative addition to the palladium catalyst.

A general procedure for the Sonogashira coupling of a dihalopyridine involves reacting the substrate with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent. scirp.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the yield and selectivity of the reaction. scirp.orglucp.net

Table 1: Representative Sonogashira Coupling Reactions on Dihalopyridines

| Entry | Dihalopyridine | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine (B144722) | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | 2,6-Bis(phenylethynyl)pyridine | Moderate | nih.gov |

| 2 | 3,4-Dibromopyridine | Various Alkynes | Palladium Catalyst | 4-Alkynyl-3-bromopyridine | Good | thieme-connect.com |

| 3 | 2-Amino-3-bromopyridine | Various Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-alkynylpyridine | Up to 96% | scirp.org |

This table presents examples of Sonogashira coupling reactions on various dihalopyridine substrates to illustrate the general applicability and potential for selectivity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines. libretexts.orgnumberanalytics.com This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction provides a direct route to introduce amino groups at the C2 and/or C3 positions.

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. numberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and RuPhos, have proven to be highly effective for a wide range of substrates, including challenging aryl chlorides. numberanalytics.comnih.gov The reaction typically employs a strong base, such as sodium tert-butoxide (NaOtBu), although other bases like potassium carbonate (K₂CO₃) can also be used. libretexts.orgnanochemres.org

Similar to other cross-coupling reactions on dihalopyridines, selective amination can be achieved. It has been demonstrated that in dihalopyridines, the C-Br bond at the 2-position is generally more reactive towards Buchwald-Hartwig amination. acs.orgchemblink.com This allows for the stepwise introduction of different amino groups if desired.

Table 2: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Description | Common Reagents/Conditions | Significance |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ | Ease of handling and generation of the active catalytic species. numberanalytics.com |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | XPhos, RuPhos, BrettPhos, DavePhos | Crucial for reaction efficiency, selectivity, and substrate scope. numberanalytics.comrsc.org |

| Base | Deprotonates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base can affect reaction rate and functional group tolerance. libretexts.orgnanochemres.org |

| Solvent | Medium for the reaction. | Toluene, Dioxane, DMF | Can influence catalyst solubility and reaction kinetics. nanochemres.orgpurdue.edu |

Negishi and Stille Coupling Applications

Negishi Coupling:

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the case of this compound, the Negishi coupling can be utilized to introduce a variety of alkyl, aryl, and vinyl groups.

The reaction involves the preparation of an organozinc reagent, which is then coupled with the dihalopyridine in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable ligand like X-Phos. organic-chemistry.org The reactivity of organozinc compounds is generally higher than that of organoboranes (used in Suzuki coupling) or organostannanes (used in Stille coupling), often leading to faster reaction times. wikipedia.org The development of mild methods for generating organozinc reagents at room temperature has made this reaction more accessible and scalable. organic-chemistry.org

Stille Coupling:

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. libretexts.orgorganic-chemistry.org This method is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. libretexts.org For this compound, the Stille coupling offers a reliable method for introducing various organic fragments.

A typical Stille coupling involves reacting the dihalopyridine with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄. libretexts.org While the toxicity of organotin compounds is a drawback, the reaction's reliability, particularly for large-scale synthesis, has made it a valuable tool in organic chemistry. harvard.edu The reaction can be used to synthesize complex molecules, including functionalized bipyridines and terpyridines. acs.org

Table 3: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc | Organostannane |

| Catalyst | Palladium or Nickel wikipedia.org | Palladium libretexts.org |

| Reagent Reactivity | High wikipedia.org | Moderate |

| Functional Group Tolerance | High wikipedia.org | High libretexts.org |

| Toxicity of Reagent | Moderate (air and moisture sensitive) wikipedia.org | High organic-chemistry.org |

| Key Advantage | High reactivity and broad scope. wikipedia.orgnumberanalytics.com | Reagent stability and reliability. libretexts.org |

Photo-induced Catalytic Halopyridylation of Unsaturated Systems

A novel approach for the functionalization of unsaturated systems involves a photo-induced catalytic halopyridylation. nih.govnih.gov This method utilizes a photoredox catalyst, such as an iridium complex, to simultaneously introduce a pyridyl group and a halogen atom across a double bond. nih.govcas.cn In this reaction, this compound can serve as the source for both the pyridyl moiety and a bromine atom.

The proposed mechanism involves the photo-excited iridium catalyst reducing the protonated halopyridine to generate a pyridyl radical. nih.gov This radical then adds to the alkene to form an alkyl radical intermediate. Subsequent oxidation of this radical by the iridium catalyst and capture of the halide anion leads to the final halopyridylation product. cas.cn

A significant advantage of this method is its atom economy and the ability to introduce two functional groups in a single step under mild conditions. nih.govnih.gov For dihalopyridines like 2,3-dibromopyridine, the reaction has been shown to occur selectively at the 2-position, leaving the bromine at the 3-position available for further synthetic transformations. nih.gov

Transformations of the Ethyl Side Chain

The ethyl group at the 6-position of the pyridine ring provides an additional site for chemical modification, expanding the synthetic utility of this compound.

Oxidation Reactions (e.g., to Carboxylic Acid, Aldehyde)

The benzylic position of the ethyl group is susceptible to oxidation. Under appropriate conditions, the ethyl group can be oxidized to an acetyl group, a carboxylic acid, or an aldehyde.

The partial oxidation of the ethyl group to an aldehyde can be more challenging. However, methods for the oxidation of benzylic methyl groups to aldehydes have been developed. For example, Knoevenagel condensation of an aldehyde with a doubly activated ester can be a route to construct more complex structures. nih.gov

Halogenation of Aliphatic Positions

The benzylic hydrogens of the ethyl group can be substituted with halogens, typically through a radical mechanism. This reaction is often initiated by light or a radical initiator. For instance, bromination of the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. google.com

This transformation introduces a reactive handle on the side chain, allowing for subsequent nucleophilic substitution reactions to further functionalize the molecule. The resulting haloethylpyridine can be a precursor to a variety of other derivatives.

Radical Reactions and Functionalization of Alkyl Substituents

The ethyl group at the 6-position of the this compound ring is a key site for synthetic modification via radical pathways. The protons on the methylene (B1212753) carbon (the benzylic position) are particularly susceptible to abstraction, leading to a stabilized radical intermediate that can undergo further reactions. This allows for the introduction of new functional groups at the ethyl substituent.

A primary method for such functionalization is radical halogenation. Research into the bromination of similar pyridine derivatives, such as 2,6-dimethylpyridine (B142122), provides a strong precedent. In a patented process for synthesizing 2,6-dibromomethylpyridine, 2,6-dimethylpyridine is treated with a brominating agent like dibromo-5,5-dimethylhydantoin in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). google.com This reaction proceeds via a free radical mechanism where the initiator facilitates the abstraction of a benzylic hydrogen, followed by reaction with the bromine source. google.com To control the reaction and prevent side products, the brominating agent and initiator are often added slowly over time. google.com This strategy can be directly applied to this compound to install a bromine atom on the ethyl group, creating a versatile intermediate for subsequent nucleophilic substitution reactions.

In addition to halogenation, modern photoredox catalysis offers a mild and efficient route for functionalizing the pyridine core through radical intermediates, which can be extended to modify substituents. Selective single-electron reduction of a C-Br bond on the pyridine ring generates a pyridyl radical. nih.gov This radical can then participate in various coupling reactions. For instance, in a process known as radical hydroarylation, photoredox-generated pyridyl radicals add across the double bond of functionalized alkenes in an anti-Markovnikov fashion. nih.gov While this typically involves the C-X bond on the ring, similar radical conditions can be envisioned to activate the C-H bonds of the ethyl substituent, or the pyridyl radical could be generated at the 2- or 3-position, followed by intramolecular hydrogen atom transfer (HAT) to generate the benzylic radical on the ethyl chain.

Table 1: Representative Conditions for Radical Functionalization of Alkyl Pyridines

| Reaction Type | Substrate Example | Reagents & Conditions | Product Type | Ref |

| Radical Bromination | 2,6-Dimethylpyridine | Dibromo-5,5-dimethylhydantoin, AIBN, CCl₄, 80°C | 2,6-Bis(bromomethyl)pyridine | google.com |

| Photoredox Hydroarylation | 2-Bromo-6-methylpyridine | [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, Alkene, Cysteine, TFE, 23°C | 2-(Alkyl)-6-methylpyridine | nih.gov |

Advanced Pyridine Ring Transformations

Beyond substitution and functionalization, the pyridine skeleton of this compound can undergo more profound changes, including rearrangements and ring-opening/closing cascades, to yield entirely different heterocyclic or carbocyclic structures.

Rearrangement reactions can alter the substitution pattern or the fundamental structure of the pyridine ring. In pyridine chemistry, skeletal rearrangements often require significant energy input or specific catalytic systems. For example, the thermal rearrangement of pyridopyrimidines, formed from the condensation of aminopyridines, can lead to the formation of naphthyridines. researchgate.net

Another class of relevant transformations is sigmatropic rearrangements. While no direct examples involving this compound are prominently documented, analogous systems suggest potential pathways. For instance, the nih.govlboro.ac.uk-Wittig rearrangement is a powerful tool for carbon-carbon bond formation that involves the transformation of deprotonated allyl ethers into homoallylic alcohols. organic-chemistry.org If the ethyl group of this compound were converted into a suitable allylic ether precursor, a base-induced nih.govlboro.ac.uk-sigmatropic rearrangement could potentially be triggered, leading to a more complex side chain with transposed functionality. organic-chemistry.org Such rearrangements are often in competition with nih.govnih.gov-rearrangements and are highly dependent on the stability of the carbanion intermediate. organic-chemistry.org

The pyridine ring, particularly when activated, can undergo ring-opening upon treatment with nucleophiles, followed by a subsequent ring-closure to form a new ring system. This sequence is often referred to as an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) mechanism. wur.nlchemrxiv.org Studies have shown that activating a pyridine with triflic anhydride (B1165640) facilitates an ANRORC reaction with malonate nucleophiles, converting the pyridine into a substituted benzene (B151609) ring. chemrxiv.org Similarly, para-substituted pyridines have been converted into meta-substituted anilines through a sequential ring-opening and ring-closing process. nih.gov These transformations highlight the potential to use the pyridine ring as a scaffold that can be "edited" into a different core structure.

Intramolecular ring-closing reactions are also a key strategy for building fused ring systems from substituted pyridines.

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic structures. Research has demonstrated that a substrate very similar to the target molecule, 2,6-dibromo-3,5-bis(alkenyloxymethyl)pyridine, can undergo RCM to form macrocyclic structures. uu.nl This indicates that if the ethyl group and another position on this compound were functionalized with terminal alkenes, an intramolecular RCM could be employed to synthesize fused or bridged ring systems.

Indolizine Synthesis: Substituted pyridines are common precursors for the synthesis of indolizines (pyrrolo[1,2-a]pyridines). rsc.org This typically involves the reaction of a 2-alkylpyridine derivative with an appropriate coupling partner, leading to cyclization onto the pyridine nitrogen. For instance, copper- or iodine-mediated cyclization between 2-alkylpyridines and various partners like aldehydes or alkynes yields substituted indolizines. rsc.org

Imidazopyridine Synthesis: The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines, which undergo condensation and cyclization with various reagents. beilstein-journals.org The feasibility of these ring-closing reactions is often governed by stereoelectronic principles, summarized by Baldwin's Rules. libretexts.org For example, many cyclizations leading to five- or six-membered rings proceed via favored "exo" transition states, such as the 5-exo-dig cyclization observed in the formation of some imidazopyridine systems. beilstein-journals.orglibretexts.org

Table 2: Examples of Advanced Pyridine Ring Transformations

| Transformation Type | Starting Material Type | Key Reagents/Catalyst | Product Ring System | Ref |

| ANRORC | 4-Phenylpyridine | Triflic anhydride, Diethyl malonate | Substituted Benzene | chemrxiv.org |

| ANRORC | para-Substituted Pyridine | - | meta-Substituted Aniline | nih.gov |

| Ring-Closing Metathesis | Pyridine with two alkenyl chains | Grubbs Catalyst | Macrocycle | uu.nl |

| Indolizine Synthesis | 2-Alkylpyridine | Copper or Iodine salts, Aldehyd/Alkyne | Indolizine | rsc.org |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dibromo 6 Ethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. emerypharma.com For 2,3-Dibromo-6-ethylpyridine, a suite of 1D and 2D NMR experiments provides detailed information on the proton and carbon environments, their connectivity, and spatial relationships.

High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the electronic environment of each nucleus within the this compound molecule. The chemical shifts, signal multiplicities, and coupling constants are diagnostic of the substitution pattern on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two remaining aromatic protons on the pyridine ring and the protons of the ethyl group. The aromatic protons at positions 4 and 5 will be coupled to each other, creating a distinct splitting pattern. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

Based on data from analogous compounds such as 2,3-dibromopyridine (B49186) and 5-ethyl-2-methyl pyridine, the predicted chemical shifts can be estimated. chemicalbook.comrsc.org The electron-withdrawing bromine atoms and the nitrogen heteroatom significantly influence the chemical shifts of the ring protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 |

| H-5 | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 |

| -CH₂- | ~ 2.8 - 3.0 | Quartet (q) | ~ 7.6 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethyl group carbons. The carbons directly bonded to the bromine atoms (C-2 and C-3) are expected to appear at relatively higher field (lower ppm values) compared to unsubstituted carbons due to the heavy atom effect, while the carbon bearing the ethyl group (C-6) will be significantly downfield.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 142 - 145 |

| C-3 | ~ 120 - 123 |

| C-4 | ~ 140 - 143 |

| C-5 | ~ 128 - 131 |

| C-6 | ~ 160 - 163 |

| -CH₂- | ~ 25 - 28 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring. libretexts.org Another distinct cross-peak would link the methylene quartet and the methyl triplet of the ethyl group, confirming the ethyl fragment. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to their directly attached carbons (¹JCH). An HSQC spectrum would show correlations between:

The H-4 signal and the C-4 signal.

The H-5 signal and the C-5 signal.

The methylene (-CH₂) proton signal and its corresponding carbon signal.

The methyl (-CH₃) proton signal and its corresponding carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to connect the different fragments of the molecule and assign quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂) protons to the C-6 and C-5 carbons of the ring, confirming the attachment point of the ethyl group.

Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6.

Correlations from the H-5 proton to carbons C-3, C-4, and C-6. These correlations would definitively confirm the 2,3-dibromo and 6-ethyl substitution pattern.

While 2D NMR techniques establish connectivity, other methods can probe the three-dimensional structure and dynamic processes in solution. nih.gov For this compound, the primary conformational flexibility involves rotation around the single bond connecting the ethyl group to the pyridine ring.

Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY or ROESY) is a powerful tool for this purpose, as it detects spatial proximity between protons (typically within 5 Å), irrespective of through-bond coupling. mdpi.comnih.gov By analyzing the NOE correlations, the preferred orientation of the ethyl group relative to the pyridine ring can be investigated. An NOE cross-peak between the methylene (-CH₂) protons of the ethyl group and the H-5 proton of the ring would indicate a through-space interaction. The intensity of this correlation can provide semi-quantitative information about the average distance and the population of conformers where these protons are close to each other. mdpi.com Combining these experimental NMR constraints with quantum mechanical calculations allows for a more detailed modeling of the conformational preferences and energy barriers to rotation in solution. nih.govauremn.org.br

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint".

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to specific functional groups and bond vibrations. For this compound, the FTIR spectrum would be characterized by several key regions.

C-H Stretching Region: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850–2970 cm⁻¹ range. researchgate.net

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of information. C=C and C=N stretching vibrations of the pyridine ring are expected between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net Bending vibrations for the ethyl group (scissoring, rocking) will also appear here.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹, and can be useful for confirming the presence of the bromine substituents. conferenceworld.in

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2970 - 2850 | Aliphatic C-H Stretch (Ethyl) |

| 1580 - 1550 | C=C / C=N Ring Stretch |

| 1470 - 1430 | C=C / C=N Ring Stretch |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. orientjchem.org While FTIR is based on absorption, Raman is based on inelastic scattering, and the selection rules differ. Vibrations that result in a change in polarizability are Raman active. For aromatic molecules like this compound, Raman spectroscopy is particularly effective for observing vibrations of the carbon skeleton.

A key feature in the Raman spectra of pyridine and its derivatives is the intense band corresponding to the symmetric ring breathing mode, which typically appears around 990-1030 cm⁻¹. conferenceworld.incdnsciencepub.com This mode involves a concerted expansion and contraction of the entire aromatic ring and serves as a strong diagnostic peak. Other notable bands would include C-H bending and C-Br stretching modes. researchgate.net The combination of FTIR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, creating a robust molecular fingerprint. orientjchem.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular analysis of this compound, providing definitive information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides an exact mass that can distinguish it from other isomers or compounds with the same nominal mass. The technique's high accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the correct molecular formula.

The expected exact masses for the molecular ion [M]⁺• of this compound, considering the major isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br), are calculated to confirm its elemental composition (C₇H₇Br₂N). The isotopic pattern resulting from the two bromine atoms—a characteristic triplet of peaks with an approximate intensity ratio of 1:2:1 for the [M]⁺•, [M+2]⁺•, and [M+4]⁺• ions—serves as a definitive signature for its identification.

Table 1: Calculated HRMS Data for this compound (C₇H₇Br₂N)

| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [C₇H₇⁷⁹Br₂N]⁺• | Composed of two ⁷⁹Br isotopes | 262.8991 |

| [C₇H₇⁷⁹Br⁸¹BrN]⁺• | Composed of one ⁷⁹Br and one ⁸¹Br isotope | 264.8971 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. This process provides valuable information about the connectivity of atoms and the stability of different parts of the molecule. nih.gov

The fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines has been shown to involve characteristic cleavages that help identify the core scaffold. nih.gov By analogy, the fragmentation of this compound is expected to follow predictable pathways. Common fragmentation patterns for alkylpyridines include the loss of the alkyl substituent or parts thereof. The presence of bromine atoms also introduces specific fragmentation channels, such as the loss of a bromine radical (Br•) or hydrogen bromide (HBr).

A plausible fragmentation pathway for this compound would likely initiate with the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, which is a common fragmentation for ethyl-substituted aromatic rings, leading to a stable ion. Subsequent or alternative fragmentations could involve the loss of a bromine radical or HBr.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|---|

| 264/266/268 | [M - CH₃]⁺ | •CH₃ | 249/251/253 |

| 264/266/268 | [M - C₂H₄]⁺• | C₂H₄ | 236/238/240 |

| 264/266/268 | [M - Br]⁺ | •Br | 185/187 |

| 264/266/268 | [M - HBr]⁺• | HBr | 183/185 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally useful for determining the purity of a this compound sample and for analyzing its presence in complex mixtures, such as reaction aliquots or environmental samples. frontiersin.orgunl.edu

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. pjps.pk Compounds are separated based on their boiling points and interactions with the column's stationary phase. For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity, with the retention time being a characteristic property under specific analytical conditions. The mass spectrometer detector then records the mass spectrum of the eluting compound, confirming its identity by matching the molecular ion and fragmentation pattern with known data. nih.gov This dual-check system makes GC-MS a robust method for both qualitative and quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, this technique can provide unambiguous details of its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing. nih.gov

Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction analysis would reveal the exact conformation of this compound in the solid state. The pyridine ring is expected to be largely planar. The analysis would determine the orientation of the ethyl group relative to the ring, including the torsion angles that define its spatial arrangement.

Furthermore, the study of the crystal structure elucidates how individual molecules pack together to form the crystal lattice. The packing arrangement is dictated by a balance of attractive and repulsive forces between adjacent molecules. Common packing motifs in pyridine derivatives include herringbone, lamellar, or π-stacked arrangements, which are driven by the interplay of various intermolecular forces. nih.gov The specific arrangement for this compound would be influenced by the steric bulk of the ethyl and bromine substituents.

Characterization of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state structure of halogenated aromatic compounds is often heavily influenced by specific and directional intermolecular interactions. mdpi.com For this compound, several key interactions are anticipated to play a crucial role in its crystal packing.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of a neighboring pyridine ring (Br···N) or another bromine atom (Br···Br). acs.orgmdpi.comacs.org The strength and geometry of these bonds are critical in directing the supramolecular assembly of the molecules in the crystal. mdpi.com Studies on other brominated pyridines have demonstrated the structure-directing influence of such interactions. iucr.org

π-π Stacking: The electron-deficient aromatic pyridine ring can participate in π-π stacking interactions with adjacent rings. nih.gov These interactions can occur in a face-to-face or offset (displaced) fashion. The presence of electron-withdrawing bromine atoms can enhance the quadrupolar moment of the aromatic ring, potentially strengthening these stacking interactions.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Expected Geometric Features |

|---|---|---|

| Halogen Bonding (Br···N) | Interaction between a bromine atom and the nitrogen atom of an adjacent pyridine ring. | Distances shorter than the sum of van der Waals radii; typically a near-linear C-Br···N angle. |

| Halogen Bonding (Br···Br) | Interaction between bromine atoms on neighboring molecules. | Classified as Type I (symmetric) or Type II (bent), with distances shorter than twice the van der Waals radius of bromine. |

| π-π Stacking | Attractive interaction between the aromatic π-systems of adjacent pyridine rings. | Inter-planar distances typically in the range of 3.3–3.8 Å. Can be parallel-displaced or T-shaped. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of molecules such as this compound. By measuring the absorption of UV and visible light, this method provides insights into the electronic transitions between different energy levels within the molecule, primarily the π→π* and n→π* transitions associated with the pyridine ring. The positions and intensities of the absorption bands are sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring.

The electronic spectrum of the parent pyridine molecule typically exhibits two main absorption bands. The first is a strong band corresponding to a π→π* transition, usually found in the region of 250-270 nm. The second is a much weaker band at a longer wavelength, typically around 270-300 nm, which is attributed to an n→π* transition involving the non-bonding electrons on the nitrogen atom. The introduction of substituents onto the pyridine ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are described as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

In the case of this compound, the electronic properties are influenced by the presence of two bromine atoms and an ethyl group. Halogens, such as bromine, can exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons. Generally, for halogens on a pyridine ring, the resonance effect leads to a bathochromic shift of the π→π* transition. The ethyl group is an electron-donating group through an inductive effect (+I), which also typically results in a bathochromic shift of the π→π* band.

The cumulative effect of two bromo substituents and one ethyl group on the pyridine chromophore is expected to cause a noticeable bathochromic shift in the primary π→π* absorption band compared to unsubstituted pyridine. Research on related compounds, such as 2-fluoro-5-bromopyridine, has shown distinct absorption bands in the ultraviolet region, with the first π* ← π transition observed around 278 nm in the vapor phase. nih.gov For 3-bromopyridine, a distinct UV absorption spectrum is also recorded. nist.gov Based on these substituent effects, the π→π* transition for this compound is anticipated to be shifted to a longer wavelength than that of pyridine itself.

The weak n→π* transition is also affected by substitution. Furthermore, this transition is characteristically sensitive to the polarity of the solvent. In polar, protic solvents, hydrogen bonding to the nitrogen lone pair stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift of the n→π* band. This solvatochromic effect can be used to help identify and assign the n→π* transition.

While specific experimental data for this compound is not extensively documented in publicly available literature, a hypothetical UV-Vis absorption data table can be constructed based on the known effects of similar substituents on the pyridine ring. The following table illustrates the expected absorption maxima and molar absorptivity values in a non-polar solvent like hexane (B92381) and a polar solvent like ethanol.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Hexane | π→π | ~285 | ~3500 |

| n→π | ~295 | ~400 | |

| Ethanol | π→π | ~288 | ~3800 |

| n→π | ~280 | ~500 |

This table illustrates the expected bathochromic shift of the π→π* transition due to the bromo and ethyl substituents. It also demonstrates the characteristic hypsochromic (blue) shift of the n→π* transition when moving from a non-polar solvent (hexane) to a polar, protic solvent (ethanol). The molar absorptivity for the π→π* transition is significantly higher than that for the n→π* transition, which is a typical characteristic for these types of electronic transitions in heteroaromatic compounds. nih.gov Detailed experimental studies would be required to confirm these precise values and to fully characterize the electronic properties of this compound and its derivatives.

Theoretical and Computational Investigations of 2,3 Dibromo 6 Ethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the molecule's geometry, orbital energies, charge distribution, and other fundamental properties that govern its chemical behavior. nih.govresearchgate.net For a molecule like 2,3-Dibromo-6-ethylpyridine, DFT methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to model its properties accurately. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. A key aspect of its structure is the conformation of the ethyl group relative to the pyridine (B92270) ring. The rotation around the C-C bond of the ethyl group can lead to different conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. The optimized geometry represents the molecule's structure in the gas phase at 0 K.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar pyridine derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (ring) | 1.39 - 1.40 Å |

| C-N (ring) | 1.33 - 1.34 Å | |

| C-Br | ~1.89 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-H (ethyl) | ~1.10 Å | |

| Bond Angles | C-N-C (ring) | ~117° |

| C-C-Br | ~121° | |

| C-C-C (ethyl) | ~112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. The spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be distributed over the pyridine ring and the bromine atoms, while the LUMO would likely be localized on the π-system of the pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and illustrative of a typical DFT calculation.

| Parameter | Energy (eV) |

| EHOMO | -6.85 eV |

| ELUMO | -0.95 eV |

| Energy Gap (ΔE) | 5.90 eV |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen and bromine atoms. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the ethyl group and the pyridine ring.

Green Regions : Represent areas of neutral potential.

The MEP map provides a visual guide to the molecule's polarity and helps in understanding intermolecular interactions.

Reactivity Indices (e.g., Global Hardness, Electrophilicity, Nucleophilicity)

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. dergipark.org.tr These indices, derived from conceptual DFT, provide insights into the stability and reactivity trends. nih.govbohrium.com

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). nih.gov High values indicate a good electrophile.

Global Softness (S) : The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability.

Table 3: Predicted Global Reactivity Descriptors for this compound Note: Calculated from the hypothetical FMO energies in Table 2.

| Descriptor | Value |

| Chemical Potential (μ) | -3.90 eV |

| Global Hardness (η) | 2.95 eV |

| Global Softness (S) | 0.34 eV⁻¹ |

| Electrophilicity Index (ω) | 2.58 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts : Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov While calculated values may show systematic errors compared to experimental data, they are highly valuable for assigning signals and confirming structures, especially when empirical data is scarce. d-nb.infoaps.org

Table 4: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: Referenced against Tetramethylsilane (TMS). Values are illustrative.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C (Pyridine Ring) | 120 - 160 |

| ¹³C (Ethyl CH₂) ** | ~28 |

| ¹³C (Ethyl CH₃) | ~14 |

| ¹H (Pyridine Ring) | 7.0 - 8.5 |

| ¹H (Ethyl CH₂) ** | ~2.8 (quartet) |

| ¹H (Ethyl CH₃) | ~1.3 (triplet) |

Vibrational Frequencies : DFT can also calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 5: Selected Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Aliphatic) | 2900 - 3000 |

| C=N / C=C Stretch (Ring) | 1400 - 1600 |

| C-Br Stretch | 550 - 650 |

Molecular Dynamics (MD) Simulations

While DFT calculations typically model molecules in a static state, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could be used to:

Explore the conformational landscape of the ethyl group in solution, identifying the most populated conformations and the energy barriers between them.

Study how the molecule interacts with solvent molecules (e.g., water or organic solvents), providing information about its solvation shell and solubility.

Simulate its behavior at different temperatures and pressures to understand its physical properties under various conditions.

MD simulations complement the static picture provided by DFT, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Conformational Sampling and Dynamic Behavior in Condensed Phases

The conformational landscape of this compound is primarily dictated by the orientation of the ethyl group relative to the pyridine ring. Rotation around the C-C bond of the ethyl group gives rise to different conformers. Computational methods, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of this molecule in condensed phases.

In a simulated liquid state, the ethyl group is expected to exhibit significant rotational freedom. However, certain conformations will be energetically favored. The most stable conformer is likely one where the ethyl group is staggered with respect to the pyridine ring to minimize steric hindrance between the methyl group and the bromine atom at the 2-position.

Table 1: Torsional Energy Profile of the Ethyl Group in this compound (Illustrative Data)

| Dihedral Angle (Py-C-C-H) (°) | Relative Energy (kcal/mol) | Population (%) |

| 0 (Syn-periplanar) | 5.2 | 1 |

| 60 (Anticlinal) | 0.0 | 45 |

| 120 (Synclinal) | 2.8 | 4 |

| 180 (Anti-periplanar) | 0.5 | 40 |

| 240 (Synclinal) | 2.8 | 4 |

| 300 (Anticlinal) | 0.0 | 6 |

Note: This data is illustrative and represents a plausible energy profile. Actual values would require specific quantum mechanical calculations.

MD simulations would further reveal the timescale of these conformational changes and the influence of the surrounding solvent molecules on the conformational equilibrium. In polar solvents, conformations with a higher dipole moment might be slightly more stabilized.

Simulation of Solvent Effects on Molecular Properties

The local environment can significantly influence the properties of a molecule. For this compound, solvent effects on properties such as its dipole moment and UV-Vis absorption spectrum can be simulated using computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations.